Cas no 1823870-81-0 (2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline)

2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline Chemical and Physical Properties
Names and Identifiers
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- 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline
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- Inchi: 1S/C8H7Br4NO/c1-13-7-4(10)3(9)5(11)8(14-2)6(7)12/h13H,1-2H3
- InChI Key: LBQWRSWOWOQELF-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C(=C(C=1NC)Br)Br)Br)OC
Computed Properties
- Exact Mass: 452.722
- Monoisotopic Mass: 448.726
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3
- XLogP3: 4.6
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019149024-1g |
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline |
1823870-81-0 | 95% | 1g |
$963.04 | 2023-09-02 | |
Crysdot LLC | CD12102989-1g |
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline |
1823870-81-0 | 95+% | 1g |
$872 | 2024-07-24 |
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline Related Literature
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Additional information on 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline (CAS No. 1823870-81-0): An Overview
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline (CAS No. 1823870-81-0) is a synthetic organic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound is characterized by its complex brominated and methoxy-substituted aromatic ring system, which imparts specific chemical and biological activities.
The molecular structure of 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline consists of a benzene ring substituted with four bromine atoms at positions 2, 3, 4, and 6, a methoxy group at position 5, and an N-methylamine group attached to the benzene ring. The presence of multiple bromine atoms significantly increases the molecular weight and introduces halogen bonding capabilities, which can influence the compound's interactions with biological targets.
In recent years, the study of halogenated compounds has gained momentum due to their potential in various applications, including drug discovery and materials science. 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline is no exception. Research has shown that the bromine atoms in this compound can enhance its lipophilicity and stability, making it a promising candidate for the development of novel pharmaceuticals.
The methoxy group in 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline plays a crucial role in modulating its electronic properties and reactivity. Methoxy groups are known to be electron-donating substituents that can stabilize adjacent carbocations and increase the nucleophilicity of the aromatic ring. This property can be leveraged in synthetic chemistry to facilitate specific reactions or to enhance the compound's binding affinity to target proteins.
The N-methylamine group in 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline adds another layer of complexity to its chemical behavior. Amines are versatile functional groups that can participate in a wide range of chemical reactions, including nucleophilic substitution and acid-base reactions. In biological systems, amines can interact with various receptors and enzymes, making them valuable for drug design and development.
In the context of pharmaceutical research, 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline has been explored for its potential as a lead compound in drug discovery. Studies have indicated that this compound exhibits promising antiviral and anticancer activities. For instance, recent research has shown that 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline can inhibit the replication of certain viruses by interfering with key viral enzymes. Additionally, it has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism of action of 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline is not yet fully understood but is believed to involve multiple pathways. The bromine atoms may contribute to the compound's ability to disrupt cellular processes by forming halogen bonds with critical biomolecules. The methoxy group could enhance the compound's ability to penetrate cell membranes and reach intracellular targets. The N-methylamine group may facilitate interactions with specific receptors or enzymes involved in disease pathways.
Beyond its potential therapeutic applications, 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline has also been studied for its use in materials science. The unique electronic properties conferred by its brominated and methoxylated structure make it an attractive candidate for the development of functional materials with tailored properties. For example, it has been investigated as a component in organic electronic devices due to its ability to modulate charge transport properties.
In conclusion, 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline (CAS No. 1823870-81-0) is a multifaceted compound with significant potential in both pharmaceutical research and materials science. Its complex molecular structure endows it with unique chemical properties that can be harnessed for various applications. Ongoing research continues to uncover new insights into its behavior and potential uses, making it an exciting area of study for scientists and researchers alike.
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